molecular formula C8H6Cl2O B13567125 (2R)-2-(2,4-Dichlorophenyl)oxirane CAS No. 62566-67-0

(2R)-2-(2,4-Dichlorophenyl)oxirane

Cat. No.: B13567125
CAS No.: 62566-67-0
M. Wt: 189.04 g/mol
InChI Key: ZRMLHFOKDLDAIB-QMMMGPOBSA-N
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Description

(2R)-2-(2,4-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,4-Dichlorophenyl)oxirane typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Diols: Formed through oxidation

    Alcohols: Formed through reduction

    Substituted Epoxides: Formed through nucleophilic substitution

Scientific Research Applications

(2R)-2-(2,4-Dichlorophenyl)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,4-Dichlorophenyl)oxirane involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,4-Dichlorophenyl)oxirane: The enantiomer of (2R)-2-(2,4-Dichlorophenyl)oxirane with similar chemical properties but different stereochemistry.

    2-(2,4-Dichlorophenyl)ethanol: A related compound with an alcohol group instead of an oxirane ring.

    2-(2,4-Dichlorophenyl)acetaldehyde: A related compound with an aldehyde group instead of an oxirane ring.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its similar compounds.

Properties

CAS No.

62566-67-0

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

(2R)-2-(2,4-dichlorophenyl)oxirane

InChI

InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

ZRMLHFOKDLDAIB-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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